4-羟基-2-甲基-2H-1,2-苯并噻嗪-3-羧酰胺-1,1-二氧化物

货号 B564832

CAS 编号:

24683-25-8

分子量: 254.26

InChI 键: BBOFTHBIXOWDMA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

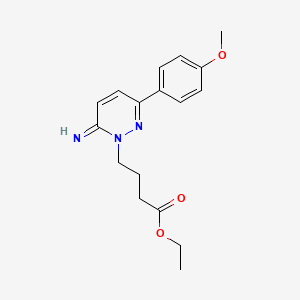

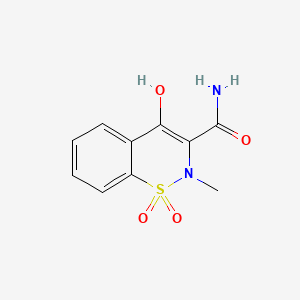

“4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide” is also known as Piroxicam . It is a non-steroidal anti-inflammatory drug (NSAID) that has been used as a model drug in various studies . It is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been associated with various pharmacological activities .

Synthesis Analysis

The synthesis of this compound has been explored using a green eutectic solvent, a mixture of menthol and camphor . An equimolar proportion of Piroxicam and benzoic acid was ground in a mortar pestle with dropwise addition of the green eutectic solvent . The ground solids were then dried and characterized to confirm the formation of the Piroxicam–benzoic acid cocrystal .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as Powder X-ray diffraction and differential scanning calorimetry . Fourier transform infrared spectroscopy revealed the formation of C–H⋯O and C–H⋯N hydrogen bonds between the OH or NH group of Piroxicam with the carbonyl group of benzoic acid at the ratio of 1:1 .科学研究应用

结构分析和分子相互作用

- 4-羟基-2-甲基-2H-1,2-苯并噻嗪-3-羧酰胺-1,1-二氧化物衍生物的结构,如N-(X-氯苯基)衍生物,通过广泛的分子内氢键稳定。不同的氯衍生物表现出不同的分子相互作用,例如形成二聚体对或缺乏分子间氢键,这影响了它们的物理性质 (Siddiqui et al., 2008)。

光异构化研究

- 报道了4-羟基-1,2-苯并噻嗪-1,1-二氧化物在特定溶剂中照射后转变为不同结构的新型光转换过程。这项研究突出了化合物在特定光照条件下的反应性,这对于了解其在各种环境中的行为是重要的 (Elghamry et al., 2007)。

合成过程

- 已开发了4-羟基-2-甲基-2H-1,2-苯并噻嗪-3-羧酰胺-1,1-二氧化物的新合成方法。这些方法涉及相应酯的氨解反应,对于为进一步研究和应用这种化合物的变体至关重要 (Steiner, 1978)。

生物活性研究

- 合成了这种化合物的新型生物活性衍生物,并对其抗菌和自由基清除活性进行了评估。这些发现对于探索其在药物化学中的潜力是重要的 (Zia-ur-Rehman et al., 2009)。

环氧合酶-2抑制和螯合研究

- 已进行了关于该化合物及其Cu(II)配合物作为选择性环氧合酶-2抑制剂的研究。这项研究对于了解其潜在的治疗应用是至关重要的 (Sherif et al., 2012)。

属性

IUPAC Name |

4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-12-8(10(11)14)9(13)6-4-2-3-5-7(6)17(12,15)16/h2-5,13H,1H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOFTHBIXOWDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179414 | |

| Record name | 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | |

CAS RN |

24683-25-8 | |

| Record name | 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESPYRIDYL PIROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94RNA5J21S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

39

Citations

The structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-…

Number of citations: 45

scripts.iucr.org

1,2-Benzothiazines similar to the title compound, C18H18N2O4S, are well known in the literature for their biological activities and are used as medicines in the treatment of inflammation …

Number of citations: 1

scripts.iucr.org

In the title compound, C17H15N3O5S·C2H6OS, the thiazine ring adopts a distorted half-chair conformation. The enolic H atom is involved in both intramolecular and intermolecular O—…

Number of citations: 5

scripts.iucr.org

Sudoxicam has demonstrated potent anti-inflammatory and antipyretic activity in several laboratory animal models of inflammation, in the range 0·5–3 times that of indomethacin. The …

Number of citations: 46

www.sciencedirect.com

In the crystal structure of the title compound, C18H18N2O4S, the thiazine ring adopts a distorted half-chair conformation. 1,2-Benzothiazines of this kind have a wide range of biological …

Number of citations: 13

scripts.iucr.org

Crystal structures of methyl 2-pentyl-4-hydroxy-2H-1, 2-benzothiazine-3-carboxylate-1, 1-dioxide 1 and methyl 2-pentenyl-4-hydroxy-2H-1, 2-benzothiazine-3-carboxylate-1, 1-dioxide 2 …

Number of citations: 1

wjst.wu.ac.th

In the title compound, C17H15N3O5S, the thiazine ring adopts a distorted half-chair conformation. The molecular structure is stabilized by intramolecular N—H⋯O, N—H⋯N and O—H⋯…

Number of citations: 11

scripts.iucr.org

N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide (4a–4j) were prepared starting from corresponding methyl 4-hydroxy-2H-1,2-…

Number of citations: 23

link.springer.com

The title compound, C14H18N2O4S, contains hydrogen-bonded dimeric pairs of molecules arranged around inversion centers, forming 14-membered rings with an R22(14) motif. The …

Number of citations: 2

scripts.iucr.org

We report the synthesis and biological evaluation of two new series of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3‑carbonitrile 5,5-dioxides and 2-amino-…

Number of citations: 13

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)